molecular formula C22H26O3 B15243966 Ethyl8-(4-biphenyl)-8-oxooctanoate

Ethyl8-(4-biphenyl)-8-oxooctanoate

Cat. No.: B15243966
M. Wt: 338.4 g/mol
InChI Key: LSWLFNUCVACTGS-UHFFFAOYSA-N
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Description

Ethyl8-(4-biphenyl)-8-oxooctanoate is an organic compound that features a biphenyl group attached to an oxooctanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl8-(4-biphenyl)-8-oxooctanoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl8-(4-biphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl8-(4-biphenyl)-8-oxooctanoate involves its interaction with molecular targets and pathways within biological systems. The biphenyl group can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl8-(4-biphenyl)-8-oxooctanoate can be compared with other biphenyl derivatives, such as:

The uniqueness of this compound lies in its specific ester and oxooctanoate functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.

Properties

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 8-oxo-4,8-diphenyloctanoate

InChI

InChI=1S/C22H26O3/c1-2-25-22(24)17-16-19(18-10-5-3-6-11-18)14-9-15-21(23)20-12-7-4-8-13-20/h3-8,10-13,19H,2,9,14-17H2,1H3

InChI Key

LSWLFNUCVACTGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCCC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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